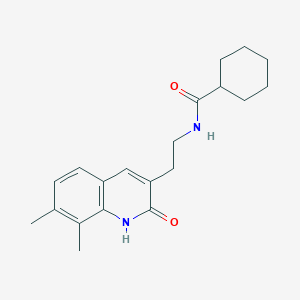

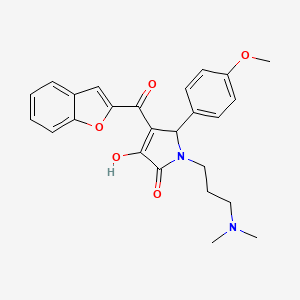

![molecular formula C10H13N3O2S B2723398 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1247855-82-8](/img/structure/B2723398.png)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds incorporating furan and 1,3,4-oxadiazole ring systems are of significant interest in medicinal chemistry due to their diverse biological activities . They are often synthesized by reaction of the corresponding hydrazide with different aldose sugars .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a corresponding hydrazide with different aldose sugars. The formed hydrazones undergo heterocyclization to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as a modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis

The structures of these synthesized compounds are usually confirmed by elemental analyses, IR and 1H-NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the formation of hydrazones through the reaction of the corresponding hydrazide with different aldose sugars. This is followed by heterocyclization of the formed hydrazones .Wissenschaftliche Forschungsanwendungen

Fluorinated Heterocyclic Compounds Synthesis

A photochemical methodology was reported for synthesizing 3-amino- and 3-N-substituted amino-5-pentafluorophenyl-1,2,4-oxadiazoles, illustrating the utility of furan derivatives in preparing complex fluorinated heterocycles. This approach leverages the photoreaction of furazan derivatives to produce oxadiazoles, showing the versatility of furan and oxadiazole units in synthetic organic chemistry (Buscemi et al., 2001).

Insensitive Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlights their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are less sensitive to impact and friction, indicating their suitability for applications requiring stable energetic materials with lower sensitivity (Yu et al., 2017).

Antimicrobial Activities of Azole Derivatives

A study on azole derivatives starting from furan-2-carbohydrazide, including triazole compounds, showed antimicrobial activities against tested microorganisms. This underlines the importance of furan and oxadiazole frameworks in developing new antimicrobial agents (Başoğlu et al., 2013).

Vasodilator Action of Furoxans

Furoxans, related to oxadiazoles, were studied for their vasodilator action, showing that their effects are mediated by the generation of nitric oxide from the reaction with thiols. This suggests potential therapeutic applications of furazan and oxadiazole derivatives in cardiovascular diseases (Feelisch et al., 1992).

Wirkmechanismus

Target of action

For instance, some 1,3,4-oxadiazole derivatives target the protein aldose reductase .

Mode of action

1,3,4-oxadiazole derivatives are known to interact with biological targets due to their ability to form hydrogen bonds with active sites of enzymes or receptors .

Biochemical pathways

Compounds containing 1,3,4-oxadiazole and furan moieties have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of action

Compounds containing 1,3,4-oxadiazole and furan moieties have shown a range of biological activities, including anticancer, antiviral, antibacterial, antifungal, antidiabetic, analgesic, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8/h2-3,5,7H,4,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHBWVJCJXDDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

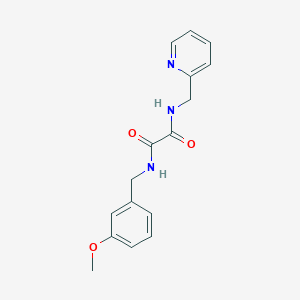

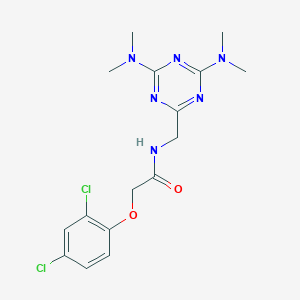

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)

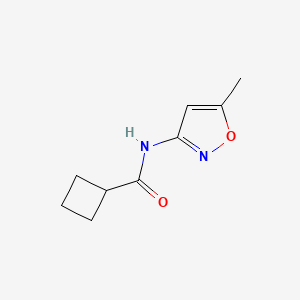

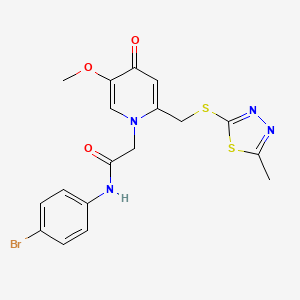

![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)

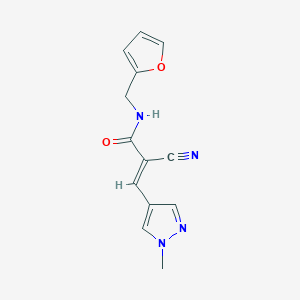

![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenyl)piperazine](/img/structure/B2723335.png)

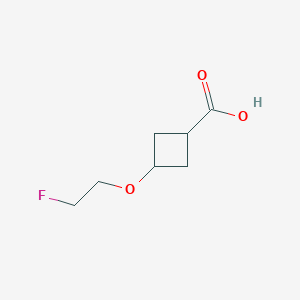

![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)